molecular formula C12H11ClO2S B2596296 Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate CAS No. 127606-11-5

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate

Cat. No.: B2596296
CAS No.: 127606-11-5
M. Wt: 254.73
InChI Key: XXJRBLLISARHFU-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position of the benzothiophene ring

Scientific Research Applications

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties, including “Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate”, with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer , anti-inflammatory , and antimicrobial properties . .

Mode of Action

It is known that thiophene derivatives can interact with a variety of enzymes and receptors in biological systems . The interaction of Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate with its targets could lead to changes in cellular processes, potentially contributing to its observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it is plausible that multiple pathways could be influenced by this compound.

Result of Action

Based on the known biological activities of thiophene derivatives , it can be inferred that this compound may have potential effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Ethyl 5-chloro-1-benzothiophene-2-carboxylate: Lacks the methyl group at the 3-position.

    Ethyl 3-methyl-1-benzothiophene-2-carboxylate: Lacks the chlorine atom at the 5-position.

    Ethyl 5-chloro-3-methyl-1-benzothiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate group.

Uniqueness: Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is unique due to the specific combination of substituents on the benzothiophene ring, which can confer distinct chemical and biological properties. The presence of both the chlorine and methyl groups, along with the ethyl ester, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJRBLLISARHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

n-Butyllithium in hexane (2.6M, 2.3 ml) was added to a solution of 5-chloro-3-methylbenzo(b)thiophene (1,0 g, 6 mmol) in ethyl ether (20 ml) stirred at 0° C. under argon. The mixture was stirred for 30 minutes and transferred slowly under argon pressure to a stirred solution of ethyl chloroformate (0.63 g, 6 mmol) in ethyl ether (20 ml). The mixture was stirred at 0° C. for 30 minutes and at 25° C. for 1.5 hours. The mixture was treated with water and the organic phase was dried, concentrated and triturated with hexane to give 1.0 g (67%) of ethyl 5-chloro-3-methylbenzo(b)thiophene-2-carboxylate: mp 92.5°-94 ° C.
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Synthesis routes and methods II

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